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Compound of Interest

Compound Name: (S)-morpholin-2-ylmethanol

Cat. No.: B189779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-morpholin-2-ylmethanol, a
chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery.

This document details its chemical identifiers, physical properties, synthesis protocols, and its

application as a key building block for pharmacologically active molecules, particularly as a

scaffold for dopamine D4 receptor antagonists.

Core Data and Identifiers
(S)-morpholin-2-ylmethanol is a versatile chiral building block. Its unique structural and

chemical properties make it a valuable starting material in the synthesis of complex molecules.

Identifier Value

CAS Number 132073-83-7

Molecular Formula C₅H₁₁NO₂

Molecular Weight 117.15 g/mol

IUPAC Name [(2S)-morpholin-2-yl]methanol

Synonyms
(S)-2-Hydroxymethylmorpholine, (2S)-2-

Morpholinemethanol
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Physicochemical Properties
A summary of the key physicochemical properties of (S)-morpholin-2-ylmethanol is provided

below. These properties are crucial for its handling, storage, and application in chemical

synthesis.

Property Value

Boiling Point 220.1 ± 15.0 °C (Predicted)

Density 1.045 ± 0.06 g/cm³ (Predicted)

pKa 14.36 ± 0.10 (Predicted)

Synthesis of (S)-morpholin-2-ylmethanol
A reliable and efficient three-step synthesis for (S)-morpholin-2-ylmethanol has been

developed, starting from the commercially available (S)-3-amino-1,2-propanediol. This method

provides the target compound in good overall yield.

Experimental Protocol
Step 1: Synthesis of (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide

To a solution of (S)-3-amino-1,2-propanediol in a mixture of acetonitrile and methanol,

chloroacetyl chloride is added. The reaction proceeds to afford the corresponding amide in high

yield.

Step 2: Synthesis of (S)-morpholin-3-one

The amide from Step 1 is cyclized to the morpholinone by treatment with potassium tert-

butoxide in tert-amyl alcohol. This step proceeds without the need for protecting the primary

alcohol.

Step 3: Synthesis of (S)-morpholin-2-ylmethanol

The final step involves the reduction of the morpholinone using Red-Al (sodium bis(2-

methoxyethoxy)aluminum hydride) to yield (S)-morpholin-2-ylmethanol. This reducing agent
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has been found to be superior to others like borane or lithium aluminum hydride in terms of

yield.

Application in the Synthesis of a Dopamine D4
Receptor Antagonist
(S)-morpholin-2-ylmethanol serves as a crucial chiral scaffold in the synthesis of potent and

selective dopamine D4 (D4) receptor antagonists, such as the research compound ML398. The

morpholine moiety is key to the compound's selectivity.

Experimental Protocol: Synthesis of a D4 Receptor
Antagonist (Illustrative Example based on ML398)
The synthesis of D4 receptor antagonists from (S)-morpholin-2-ylmethanol typically involves

N-arylation of the morpholine nitrogen. An illustrative protocol is outlined below.

Step 1: Boc Protection of (S)-morpholin-2-ylmethanol

The secondary amine of (S)-morpholin-2-ylmethanol is protected with a tert-butoxycarbonyl

(Boc) group to prevent side reactions in the subsequent steps.

Step 2: Copper-Catalyzed N-Arylation

The Boc-protected (S)-morpholin-2-ylmethanol is coupled with a suitable aryl halide (e.g., 4-

chlorobenzyl bromide for the synthesis of an ML398 analog) using a copper-catalyzed N-

arylation reaction. This reaction is a key step in forming the core structure of the antagonist.

Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final D4 receptor

antagonist.

Characterization Data for a Representative D4 Antagonist (ML398):

¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.90 (d, J =

11.6 Hz, 1H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H),

2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H).
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¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 132.8, 130.5 (2C), 128.6 (2C), 67.2, 64.5, 60.4, 54.0,

50.9.

HRMS (ESI): m/z calculated for C₁₂H₁₇ClNO [M+H]⁺, found.

Dopamine D4 Receptor Signaling Pathway
The chiral morpholine scaffold is a key feature of ML398, a potent and selective antagonist of

the dopamine D4 receptor. D4 receptors are G protein-coupled receptors (GPCRs) that play a

significant role in various neurological processes. Understanding their signaling pathway is

crucial for drug development.
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Figure 1: Simplified signaling pathway of the Dopamine D4 Receptor.

Experimental Workflow: Synthesis and Evaluation
The development of novel D4 receptor antagonists based on the (S)-morpholin-2-ylmethanol
scaffold follows a structured workflow from synthesis to biological evaluation.
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Figure 2: General workflow for the development of D4 antagonists.
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To cite this document: BenchChem. [In-Depth Technical Guide to (S)-morpholin-2-
ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189779#s-morpholin-2-ylmethanol-cas-number-and-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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